molecular formula C14H22N6O2S B2866998 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1210485-42-9

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No. B2866998
CAS RN: 1210485-42-9
M. Wt: 338.43
InChI Key: WTTYLCLMOYICKI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-1-yl core, followed by the attachment of the azepan-1-yl and ethyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepan-1-yl group is a seven-membered nitrogen-containing ring, while the pyrazolo[3,4-d]pyrimidin-1-yl group is a fused ring system containing both nitrogen and carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor, which would influence its solubility and reactivity .

Scientific Research Applications

Antibacterial Agents

Heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities. The synthesis involved reacting precursors with a variety of active methylene compounds to produce derivatives such as pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine. Some of these compounds demonstrated high antibacterial activities, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Radical Cyclization for Heterocycles Synthesis

Radical cyclization reactions using aryl radical building blocks onto azoles have been used to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles (e.g., imidazoles, pyrroles, indoles, and pyrazoles) for the synthesis of radical precursors, leading to new 6-membered rings attached to the azoles. The method showcases the application of these compounds in constructing complex molecular architectures (Allin et al., 2005).

Antioxidant Evaluation

Novel derivatives pairing pyridine/pyrane/pyrimidine/pyrazole heterocycles with indole and thiophene were designed and evaluated for their antioxidant activities. These derivatives, particularly candidate 10, showed higher antioxidant activity compared to ascorbic acid, indicating the efficiency of heterocycles in inhibiting reactive oxygen species (ROS) and their potential as high-efficiency antioxidants (Aziz et al., 2021).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Specific safety data would typically be provided by the manufacturer or determined through laboratory testing .

Future Directions

The future directions for this compound would likely depend on its pharmacological properties. If it shows promise as a drug candidate, further studies could be conducted to optimize its synthesis, evaluate its safety and efficacy, and potentially develop it into a marketable drug .

properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-2-3-5-8-19/h10-11,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTYLCLMOYICKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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